Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate

描述

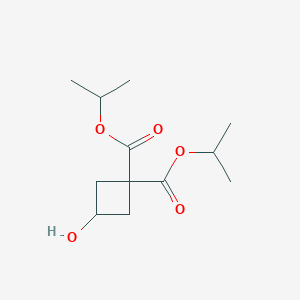

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which includes a cyclobutane ring substituted with hydroxy and diisopropyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutanone with diisopropyl malonate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products are the substituted esters or amides.

科学研究应用

Chemistry

- Building Block for Synthesis : Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies : This compound is utilized in biochemical research to study enzyme inhibition mechanisms. It can interact with specific enzymes, providing insights into enzyme kinetics and inhibition patterns.

- Protein-Ligand Interactions : The compound is also employed to investigate protein-ligand interactions, aiding in the understanding of biological processes and potential therapeutic targets.

Medicine

- Pharmaceutical Development : Due to its structural characteristics, this compound is explored for its potential use in developing pharmaceuticals. It may serve as a scaffold for designing new drugs targeting various diseases.

Industrial Applications

- Specialty Chemicals Production : The compound is used in industrial settings for producing specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical functionalities.

Chemical Reactions and Mechanisms

This compound undergoes several chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Hydroxy group oxidized to carbonyl group | Corresponding ketone |

| Reduction | Ester groups reduced to alcohols | Corresponding alcohols |

| Substitution | Ester groups undergo nucleophilic substitution | Substituted esters or amides |

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme by this compound, researchers found that the compound effectively inhibited enzyme activity at varying concentrations. The mechanism was attributed to its ability to bind at the active site, demonstrating its potential as a lead compound for drug development targeting similar enzymes.

Case Study 2: Pharmaceutical Synthesis

A recent synthesis project utilized this compound as a key intermediate to develop novel pharmaceutical agents. The resulting compounds exhibited promising biological activity against targeted pathways in cancer cells, highlighting the compound's utility in medicinal chemistry.

作用机制

The mechanism of action of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

相似化合物的比较

Similar Compounds

- Diisopropyl 3-ethylpyrrolo(2,1-a)phthalazine-1,2-dicarboxylate

- Diisopropyl 3-methylpyrrolo(2,1-a)isoquinoline-1,2,3-tricarboxylate

- Diisopropyl 3-(4-methylbenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate

Uniqueness

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to other similar compounds

生物活性

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS No. 869109-31-9) is a chemical compound with notable biological activity due to its unique structural features, including a cyclobutane ring and hydroxyl and diisopropyl ester groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O5 |

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or alter receptor functions through interactions with binding sites. These interactions modulate various biochemical pathways, leading to potential therapeutic effects .

Enzyme Interaction Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example:

- Enzyme Inhibition : this compound has been shown to inhibit the activity of specific enzymes involved in metabolic pathways, which could be beneficial in drug development for conditions such as cancer and metabolic disorders .

Case Studies

- Pharmaceutical Applications : In a study focusing on the synthesis of novel pharmaceutical agents, this compound was used as a key intermediate. The resulting compounds demonstrated enhanced biological activity against cancer cell lines, suggesting its potential as a scaffold for drug discovery .

- Biological Assays : In vitro assays revealed that compounds derived from this compound exhibited significant anti-inflammatory properties. These findings indicate its potential use in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Lipophilicity : The compound's lipophilicity enhances its ability to permeate cell membranes, which is crucial for its bioavailability and efficacy in biological systems .

- Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further development in medicinal chemistry .

常见问题

Q. What are the common synthetic routes for Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate, and how can reaction yields be optimized?

Basic Research Focus

Two primary synthetic approaches are documented:

- Cross-electrophile coupling : Reaction of this compound with 2-bromo-5-methylpyridine under silica gel filtration yields 16% of the cross-coupled product. Optimization requires addressing steric hindrance and exploring alternative catalysts .

- Reductive modification : Treatment with lithium aluminum hydride (LiAlH4) in THF achieves 67% yield. Key factors include controlled reagent addition, temperature (0°C to room temperature), and quenching protocols to minimize side reactions .

Yield Optimization Strategies :

- Use inert atmospheres to prevent oxidation.

- Screen Lewis acid catalysts (e.g., GaCl3) to enhance regioselectivity in coupling reactions .

- Employ column chromatography with optimized solvent systems (e.g., 20% EtOAc/hexanes) for purification .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Basic Research Focus

- NMR Spectroscopy : and NMR are critical for confirming the cyclobutane ring structure and ester groups. For derivatives, NMR can resolve stereochemical ambiguities (e.g., 44.6 ppm for CH in pyrazolidine derivatives) .

- Crystallography : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) enable precise determination of bond lengths and angles. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .

- FT-IR : Peaks at 1726 cm confirm ester carbonyl groups, while hydroxyl stretches (~3042 cm) indicate hydrogen bonding .

Q. How does the hydroxyl group in this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus

The hydroxyl group introduces both steric and electronic effects:

- Steric hindrance : Reduces coupling efficiency (e.g., 16% yield in cross-electrophile coupling with 2-bromo-5-methylpyridine) by impeding catalyst access .

- Hydrogen bonding : Stabilizes transition states in nucleophilic substitutions, as seen in LiAlH4 reductions where the hydroxyl may act as a directing group .

- Derivatization potential : The hydroxyl can be functionalized via Mitsunobu reactions or esterification to generate probes for mechanistic studies .

Q. What strategies are effective for resolving structural isomers or stereochemical complexities in derivatives of this compound?

Advanced Research Focus

- Chiral chromatography : Separate enantiomers using pentane/EtO (4:1) systems, achieving 49% isolated yield for (S)-configured derivatives .

- Catalytic asymmetric synthesis : GaCl3-catalyzed insertion reactions with diisopropyl azodicarboxylate yield pyrazolidines with defined stereochemistry (63% yield, ) .

- Dynamic NMR : Monitor diastereomeric splitting in NMR to assess rotational barriers in cyclobutane derivatives .

Q. What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

Basic Research Focus

- Molecular properties : Molecular weight 244.28 g/mol, LogP 1.03 (indicating moderate hydrophobicity) .

- Stability : Store under inert gas (N/Ar) at 2–8°C to prevent peroxide formation, which can lead to explosive decomposition .

- Solubility : Highly soluble in THF, CHCl, and EtOAc; sparingly soluble in hexanes .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or crystal packing?

Advanced Research Focus

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., LiAlH4 reduction mechanism) and transition-state geometries .

- SHELX integration : Refine crystallographic data to resolve disorder in cyclobutane rings, leveraging SHELXL’s constraints for bond lengths/angles .

- Molecular dynamics : Simulate solvent effects on solubility and aggregation behavior in polymerization reactions .

Q. What role does this compound play in polymer chemistry, particularly in living polymerization processes?

Advanced Research Focus

- Monomer precursor : Analogous cyclopropane-1,1-dicarboxylates undergo anionic ring-opening polymerization to generate polyelectrolytes. The cyclobutane derivative’s strain energy (~26 kcal/mol) may enhance reactivity in similar systems .

- Kinetic control : Living polymerization conditions (low temperature, strict anhydrous protocols) enable precise molecular weight control, as demonstrated for poly(cyclopropane) derivatives .

属性

IUPAC Name |

dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJGEGCBWIXNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182944 | |

| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869109-31-9 | |

| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869109-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。